molecular formula C17H11ClN6S B2897083 7-(5-chloro-2-methylphenyl)-3-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine CAS No. 845804-94-6

7-(5-chloro-2-methylphenyl)-3-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

Cat. No. B2897083
CAS RN: 845804-94-6
M. Wt: 366.83
InChI Key: LPAWGAGSJWXQLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(5-chloro-2-methylphenyl)-3-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a useful research compound. Its molecular formula is C17H11ClN6S and its molecular weight is 366.83. The purity is usually 95%.
BenchChem offers high-quality 7-(5-chloro-2-methylphenyl)-3-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(5-chloro-2-methylphenyl)-3-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Tuberculostatic Activity

Compounds structurally related to pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidines have been synthesized and evaluated for their tuberculostatic activity. These compounds, including analogs with thiophene moieties, have shown promising antituberculous properties, indicating their potential application in the treatment of tuberculosis. The structure-activity relationships of these compounds provide valuable insights into their mechanism of action and potential therapeutic uses (Titova et al., 2019).

Antimicrobial Agents

Newly synthesized compounds incorporating a thiophene moiety, including those similar to pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine structures, have demonstrated potential as antimicrobial agents. These compounds have shown efficacy against various bacterial and fungal strains, suggesting their application in combating infectious diseases. The structure-activity relationship analysis of these compounds could pave the way for the development of new antimicrobial drugs (Mabkhot et al., 2016).

Anticancer Research

Research into pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives has also extended into anticancer applications. The synthesis and in silico pharmacokinetic predictions of glycosylhydrazinyl derivatives within this class have been explored for their anti-proliferative effects against human breast cancer cells. The promising results highlight the potential of these compounds as anticancer agents, with some showing significant inhibition of cancer cell proliferation. The study of their pharmacokinetics and drug-likeness properties further supports their potential development into therapeutic agents (Atta et al., 2019).

properties

IUPAC Name

10-(5-chloro-2-methylphenyl)-5-thiophen-2-yl-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN6S/c1-10-4-5-11(18)7-13(10)24-15-12(8-20-24)16-21-22-17(23(16)9-19-15)14-3-2-6-25-14/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPAWGAGSJWXQLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C3=C(C=N2)C4=NN=C(N4C=N3)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(5-chloro-2-methylphenyl)-3-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

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